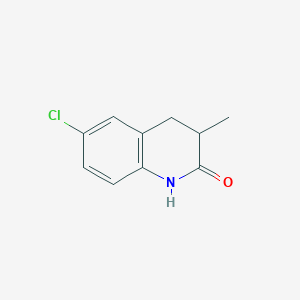
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” is a chemical compound. It is a derivative of quinolinone, which is a class of organic compounds that are heterocyclic and contain a quinoline moiety .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. A step-by-step evaluation of an enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates is described, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality .Molecular Structure Analysis
The molecular structure of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” is complex due to the presence of multiple functional groups. The compound contains a quinolinone moiety, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” are not explicitly mentioned in the available resources .科学的研究の応用
Enantioselective Synthesis
This compound has been used in the enantioselective synthesis of 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide and its derivatives . The synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .
Antimicrobial Activity
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized using this compound. These newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds have a wide range of uses in medicinal chemistry. This compound has been used in the synthesis of new heterocyclic compounds, which have shown various biological activities .
Synthesis of Quinoline Derivatives
This compound has been used in the synthesis of novel class of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones . These compounds were screened for their in vitro antimicrobial potential .
Anti-Cancer Agent
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, compounds were designed and synthesized for their evaluation as a potential anti-cancer agent .
Synthesis of 4-Hydroxy-2-Quinolones
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development. This compound has been used in the synthesis of 4-hydroxy-2-quinolones .
Safety and Hazards
作用機序
Target of Action
The primary target of the compound 6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one is the Activated Factor XI (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in blood clotting. Inhibitors of FXIa are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk .
Mode of Action
The compound interacts with FXIa by binding in the S1-S1’-S2’ FXIa binding pockets . This interaction inhibits the activity of FXIa, thereby preventing the formation of blood clots. The compound’s mode of action is primarily through the inhibition of FXIa, which disrupts the coagulation cascade and prevents clot formation .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXIa, the compound disrupts this cascade, preventing the formation of fibrin, the primary component of blood clots. This can have downstream effects on other components of the coagulation cascade, potentially affecting other clotting factors .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) are likely to impact its bioavailability. For instance, the compound’s hydrophilicity and large polar surface area may compromise its permeability
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting FXIa, the compound disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots . This can have significant implications for conditions such as deep vein thrombosis, pulmonary embolism, and stroke, where blood clot formation plays a key role.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s ability to bind to FXIa and inhibit its activity Additionally, the compound’s stability may be affected by these factors, potentially impacting its shelf life and storage requirements
特性
IUPAC Name |
6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUDKWKWNWYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


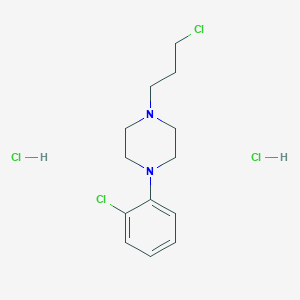
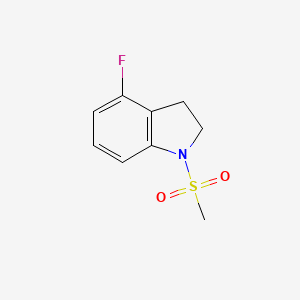
![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)
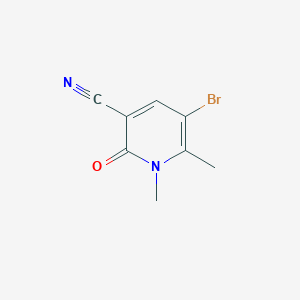

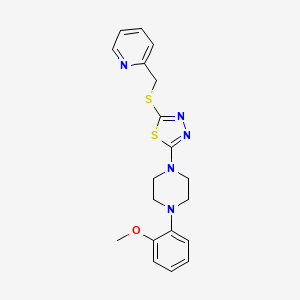
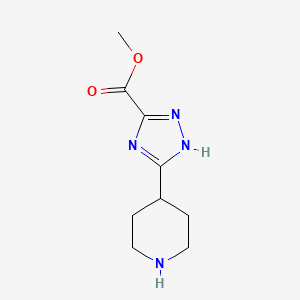
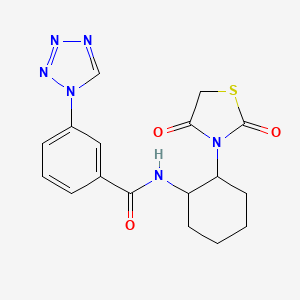
![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
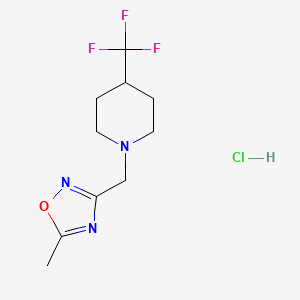
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
